1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid is a compound with the molecular formula C11H18N2O3 and a molecular weight of 226.28 g/mol . This compound features a pyrrolidine ring and a piperidine ring, both of which are nitrogen-containing heterocycles. The presence of these rings makes it a versatile scaffold in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been shown to have a wide range of biological activities and target selectivity .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to influence a variety of biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been shown to exhibit a variety of biological activities .
Preparation Methods
The synthesis of 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine and piperidine rings from different cyclic or acyclic precursors . The reaction conditions typically involve the use of reagents such as carbamoyl chloride and piperidine derivatives under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with the piperidine ring also show comparable properties and applications.
The uniqueness of this compound lies in its dual-ring structure, which provides a distinct three-dimensional conformation and enhances its binding affinity to biological targets .
Properties
IUPAC Name |
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-10(15)9-3-7-13(8-4-9)11(16)12-5-1-2-6-12/h9H,1-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDGBMZEJUGXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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